1-Benzyl-4-iodo-1H-pyrazole
Overview
Description
1-Benzyl-4-iodo-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms at adjacent positions. The benzyl group attached to the pyrazole ring indicates the presence of a phenyl group (a benzene ring) attached to the nitrogen atom through a methylene bridge. The iodo substituent at the 4-position indicates the presence of an iodine atom attached to the carbon atom of the pyrazole ring opposite to the nitrogen atoms.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the treatment of 3-benzylchromones, 3-benzylflavones, and their 4-thio analogues with hydrazine hydrate in hot pyridine can lead to the formation of pyrazoles . Additionally, benzimidazole compounds containing the pyrazole group can be synthesized via a one-step reaction of o-phenylenediamine and 1-arylpyrazole-4-carbaldehyde in ethanol under mild conditions . Although these methods do not directly describe the synthesis of 1-Benzyl-4-iodo-1H-pyrazole, they provide insight into the synthetic routes that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. For example, the molecular structure of a related compound, 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, was determined using IR-NMR spectroscopy and single-crystal X-ray diffraction . Similarly, the structure of 1-Benzyl-4-iodo-1H-pyrazole could be elucidated using these techniques to confirm the position of the benzyl and iodo substituents on the pyrazole ring.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the molecule. For instance, the synthesis of 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles involves detailed NMR spectroscopic studies, which could provide insights into the reactivity of the halogen substituent . The reactivity of the iodo substituent in 1-Benzyl-4-iodo-1H-pyrazole could be explored in similar substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. For example, the crystal and molecular structure of a pyrazole derivative was found to be stabilized by intermolecular hydrogen bonds, and the compound exhibited three-dimensional supramolecular self-assembly . The presence of the benzyl and iodo groups in 1-Benzyl-4-iodo-1H-pyrazole would affect its physical properties such as melting point, solubility, and crystal structure, as well as its chemical properties like reactivity and stability.
Scientific Research Applications
Synthesis of Heterobiaryls
- Scientific Field : Organic Chemistry .
- Summary of Application : 4-Iodopyrazole is used in an indium-mediated synthesis of heterobiaryls . Heterobiaryls are important structures in medicinal chemistry and materials science.
- Results or Outcomes : The synthesis of heterobiaryls using 4-Iodopyrazole is successful, but the sources do not provide quantitative data or statistical analyses .
Iodination of Pyrazole
- Scientific Field : Organic Chemistry .
- Summary of Application : 4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .
- Methods of Application : The iodination process involves the reaction of 4-Iodopyrazole with iodine in the presence of ammonium hydroxide .
Pyrazole Derivatives in Various Fields
- Scientific Field : Medicinal Chemistry, Drug Discovery, Agrochemistry, Coordination Chemistry, and Organometallic Chemistry .
- Summary of Application : Pyrazoles have a wide range of applications in these fields. Their popularity has skyrocketed since the early 1990s .
- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes : Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Safety And Hazards
1-Benzyl-4-iodo-1H-pyrazole is considered hazardous. It causes skin irritation and serious eye damage. It may also cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
1-benzyl-4-iodopyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEYRBGIYMWFPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396514 | |
Record name | 1-Benzyl-4-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-iodo-1H-pyrazole | |
CAS RN |
50877-42-4 | |
Record name | 4-Iodo-1-(phenylmethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50877-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-4-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-4-iodo-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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